

(R)-3-(Boc-amino)pyrrolidine hydrochloride physical properties

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Compound of Interest

Compound Name: (R)-3-(Boc-amino)pyrrolidine hydrochloride

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An In-depth Technical Guide to the Physical Properties of **(R)-3-(Boc-amino)pyrrolidine Hydrochloride**

Introduction

(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry.^[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective chemical transformations, making it an invaluable intermediate in the construction of complex molecules, particularly pharmaceuticals.^[1] Its chiral nature is essential for asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical factor in the development of safe and effective drugs.^[1] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of its hydrochloride salt, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of any chemical analysis. **(R)-3-(Boc-amino)pyrrolidine hydrochloride** is distinguished by its specific stereochemistry and the presence of the hydrochloride salt, which significantly influences its physical properties, particularly solubility, compared to its free-base form.

- IUPAC Name: tert-butyl (3R)-3-pyrrolidinylcarbamate hydrochloride[[2](#)]
- Synonyms: (R)-tert-butyl pyrrolidin-3-ylcarbamate hydrochloride
- CAS Number: 1416450-63-9[[2](#)]
- Molecular Formula: C₉H₁₈N₂O₂ · HCl[[2](#)]
- Molecular Weight: 222.71 g/mol [[2](#)]

Note on the Free Base: It is crucial to distinguish the hydrochloride salt from its corresponding free base, (R)-3-(Boc-amino)pyrrolidine (CAS Number: 122536-77-0).[[3](#)][[4](#)][[5](#)][[6](#)] The free base has a molecular weight of 186.25 g/mol and exhibits different physical properties, such as a lower melting point and altered solubility.[[3](#)][[5](#)][[7](#)] This guide focuses on the hydrochloride salt, but data for the free base is included for comparative purposes where relevant.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data below has been synthesized from multiple authoritative sources to provide a reliable reference.

Property	Value	Source
Physical Form	Solid. Often described as a white to light yellow or cream-colored powder or crystal.	[1] [2] [6] [8]
Melting Point	Data for the hydrochloride salt is not consistently reported. The free base melts at approximately 50 °C. [3] [5] [6]	N/A
Solubility	Soluble in water. The free base is also noted to be soluble in water and ethanol.	[4] [9]
Optical Rotation	$[\alpha]_{D}^{20} = +21.5$ to $+22.0^\circ$ (c=1 in ethanol) for the free base.	[10]
Storage Temperature	Recommended storage is in a refrigerator (2-8°C) or at room temperature in a cool, dark, and dry place, sealed under inert gas.	[1] [2] [4] [11] [12]
Sensitivity	The free base is reported to be air sensitive.	[4] [9] [10]

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the structural integrity and purity of **(R)-3-(Boc-amino)pyrrolidine hydrochloride**. The protonation of the pyrrolidine nitrogen in the hydrochloride salt will influence the chemical shifts observed in NMR spectroscopy compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation. The data presented here is a typical representation for the core structure.

- ^1H NMR Data (Typical for Free Base Structure):

- ~4.0 ppm (broad singlet, 1H): Corresponds to the NH proton of the carbamate group.[6]
- ~3.5 - 3.0 ppm (multiplet, 3H): Represents protons on the pyrrolidine ring adjacent to the nitrogens (CH₂, CH).[6]
- ~2.8 ppm (multiplet, 2H): Represents a CH₂ group on the pyrrolidine ring.[6]
- ~2.0 & ~1.6 ppm (multiplets, 2H): Corresponds to the remaining CH₂ group on the pyrrolidine ring.[6]
- 1.44 ppm (singlet, 9H): The characteristic signal for the nine equivalent protons of the tert-butyl (Boc) group.[6]

- ¹³C NMR Data (Typical for Free Base Structure):
 - ~155 ppm: Carbonyl carbon (C=O) of the carbamate.[6]
 - ~79 ppm: Quaternary carbon of the Boc group, C(CH₃)₃.[6]
 - ~57 ppm: CH carbon of the pyrrolidine ring attached to the carbamate nitrogen.[6]
 - ~40-50 ppm: CH₂ carbons of the pyrrolidine ring.
 - ~28 ppm: Methyl carbons of the Boc group, C(CH₃)₃.

Causality Insight: For the hydrochloride salt, the protonation of the pyrrolidine nitrogen will deshield adjacent protons and carbons. Therefore, researchers should expect the multiplets corresponding to the pyrrolidine ring protons (~2.8-3.5 ppm) to shift downfield (to a higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- ~3300-3400 cm⁻¹: N-H stretching (amine and carbamate).
- ~2800-3000 cm⁻¹: C-H stretching (alkane).
- ~1680-1710 cm⁻¹: C=O stretching (strong signal from the Boc carbonyl group).

- $\sim 1520\text{ cm}^{-1}$: N-H bending.
- $\sim 1160\text{-}1250\text{ cm}^{-1}$: C-O stretching (carbamate).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is the preferred method. This choice is based on the molecule's polarity and the presence of basic nitrogen atoms that are easily protonated.
- Expected Ion: The primary observed ion will be the protonated molecule of the free base, $[\text{M}+\text{H}]^+$, at $\text{m/z} \approx 187.14$. The hydrochloride salt dissociates in the ESI source, and the chloride ion is typically not observed.

Analytical and Characterization Workflow

A systematic workflow ensures accurate and reproducible characterization of the material. The following diagram and protocol outline a self-validating system for quality control.

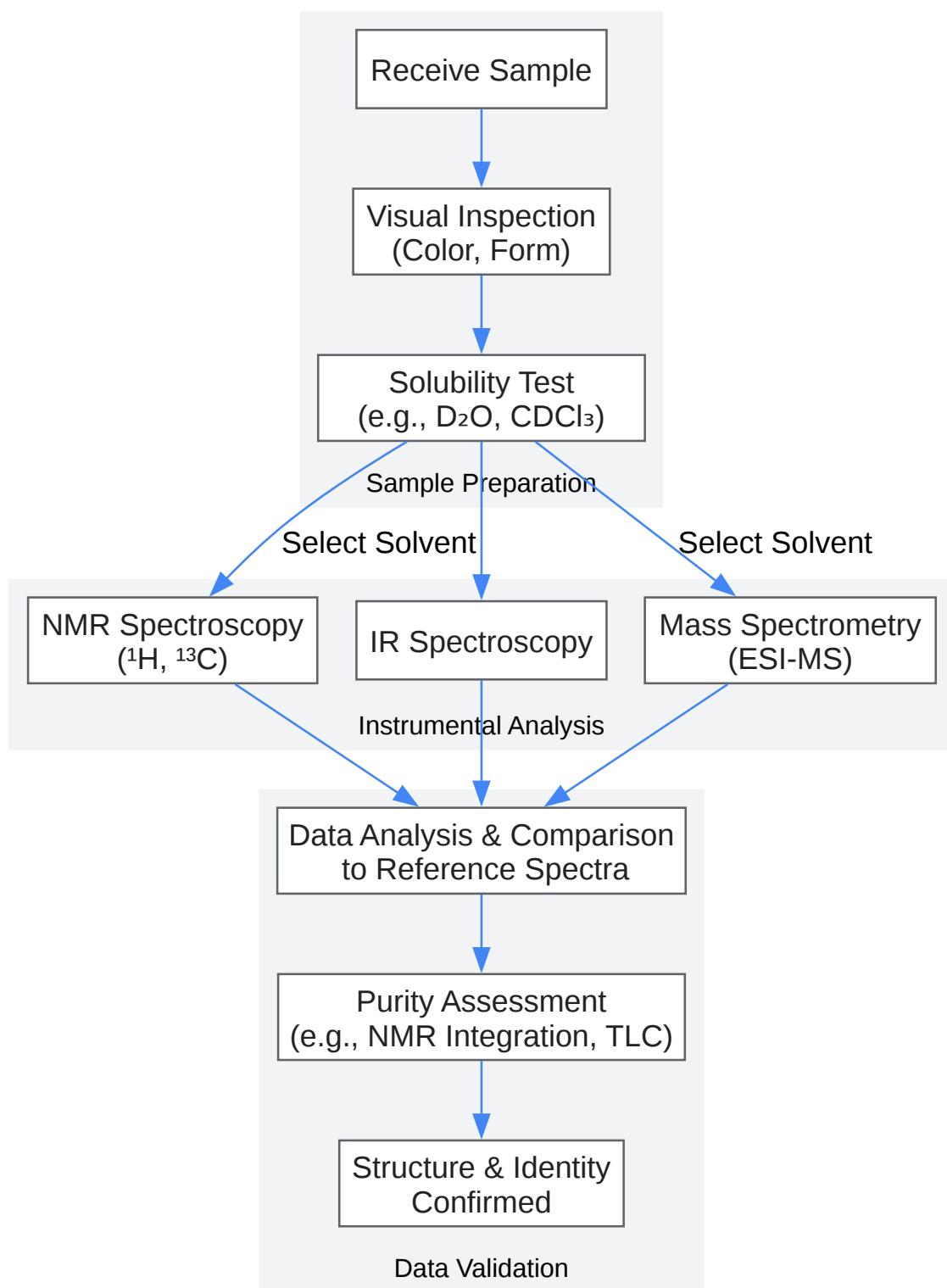


Figure 1: Standard Characterization Workflow

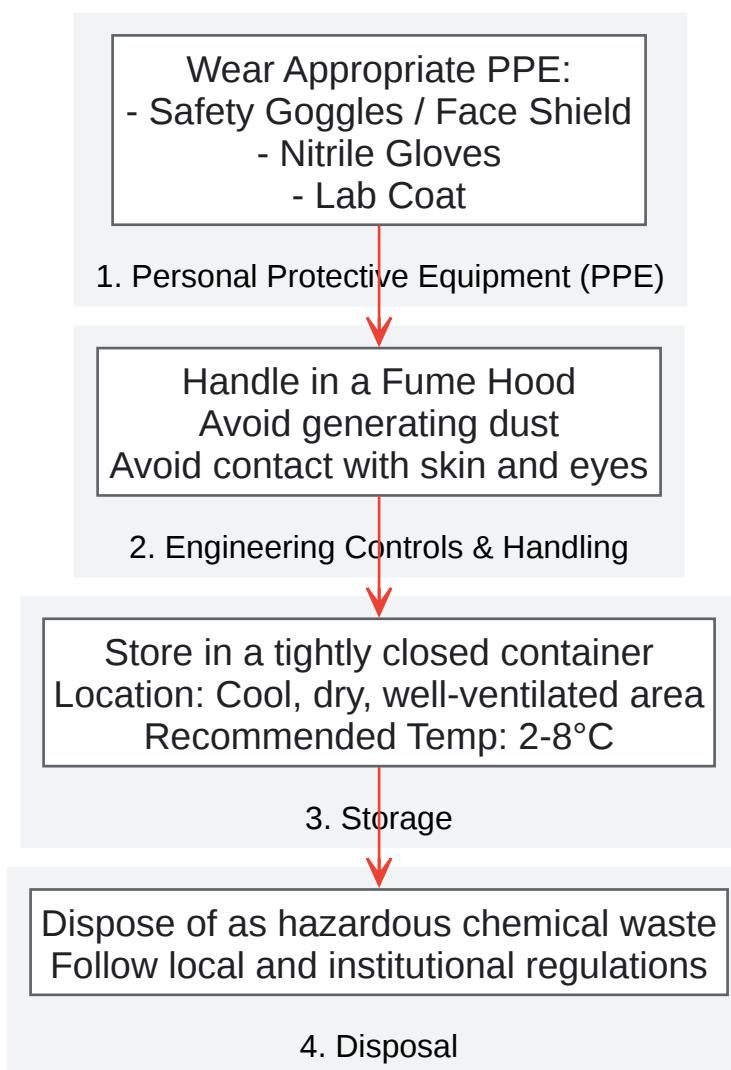


Figure 2: Safety & Handling Protocol

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